An In-depth Technical Guide to the Chemical Properties of 2'-Hydroxy-5'-methoxyacetophenone
An In-depth Technical Guide to the Chemical Properties of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Hydroxy-5'-methoxyacetophenone, a compound of significant interest in pharmaceutical and chemical research. This document details its structural and physicochemical characteristics, spectral data, and known biological activities, including its anti-inflammatory and enzyme-inhibiting properties. Detailed experimental protocols for its synthesis, purification, and for assays related to its biological functions are provided to facilitate further research and development.
Chemical and Physical Properties
2'-Hydroxy-5'-methoxyacetophenone, also known as acetanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₃. It presents as a yellow crystalline powder with a characteristic aromatic, somewhat medicinal, and woody odor.[1]
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 705-15-7 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 48-54 °C | [2] |
| Boiling Point | 254.38 °C (estimate) | [1] |
| Density | 1.1708 g/cm³ (estimate) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| pKa | 10.65 ± 0.18 (Predicted) | [1] |
| λmax | 355 nm | [1][3] |
| InChI Key | MLIBGOFSXXWRIY-UHFFFAOYSA-N | [1] |
Spectral Data
The structural identity of 2'-Hydroxy-5'-methoxyacetophenone is confirmed by various spectroscopic techniques.
Tabulated Spectral Data
| Technique | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.9 (s, 1H, -OH), 7.18 (d, J=2.8 Hz, 1H), 7.12 (dd, J=8.8, 2.8 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 3.81 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃) | [1] |
| ¹³C NMR | Data not explicitly found in a single source, but can be predicted based on similar structures. | |
| Mass Spectrometry (MS) | Specific fragmentation patterns can be found in spectral databases. | |
| Infrared (IR) | Characteristic peaks for hydroxyl, carbonyl, and aromatic C-H and C=C bonds are expected. |
Synthesis and Purification
2'-Hydroxy-5'-methoxyacetophenone can be synthesized through several methods, most notably via the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate or by the methylation of 2',5'-dihydroxyacetophenone (B116926).
Experimental Protocol: Synthesis via Methylation of 2',5'-Dihydroxyacetophenone
This protocol is adapted from a known procedure for the selective methylation of a dihydroxyacetophenone derivative.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Dimethyl sulfate (B86663) (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution and stir the suspension.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude 2'-Hydroxy-5'-methoxyacetophenone
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10:1 hexane:ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure 2'-Hydroxy-5'-methoxyacetophenone as a yellow crystalline powder.
Biological Activities and Signaling Pathways
2'-Hydroxy-5'-methoxyacetophenone exhibits notable biological activities, primarily as an anti-inflammatory agent and an enzyme inhibitor.
Anti-inflammatory Activity via NF-κB Signaling Pathway
The compound has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Enzyme Inhibition
2'-Hydroxy-5'-methoxyacetophenone has demonstrated significant inhibitory activity against several enzymes implicated in disease pathogenesis.
| Enzyme | IC₅₀ (μM) | Biological Relevance | Reference(s) |
| α-Amylase | 0.928 | Diabetes | [4] |
| Collagenase | 3.264 | Inflammation, Cancer | [4] |
| Aldose Reductase | 20.046 | Diabetic Complications | [4] |
Experimental Protocols for Biological Assays
The following protocols provide a framework for assessing the biological activities of 2'-Hydroxy-5'-methoxyacetophenone.
Workflow for Assessing Anti-inflammatory Activity
Protocol: α-Amylase Inhibition Assay
This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid by the reducing sugars released from starch by α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate (B84403) buffer (pH 6.9)
-
2'-Hydroxy-5'-methoxyacetophenone solution (in DMSO or buffer)
-
Spectrophotometer
Procedure:
-
Pre-incubate a mixture of the α-amylase solution and the test compound solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute with distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol: Collagenase Inhibition Assay (Gelatin Zymography)
This method detects collagenase activity by its ability to degrade gelatin embedded in a polyacrylamide gel.
Materials:
-
Polyacrylamide gels containing gelatin
-
Samples containing collagenase (e.g., cell culture supernatant)
-
2'-Hydroxy-5'-methoxyacetophenone
-
Tris-HCl buffer
-
Triton X-100
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue extracts. Pre-incubate samples with or without the test compound.
-
Perform non-reducing SDS-PAGE on polyacrylamide gels containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a suitable buffer at 37°C to allow for gelatin digestion by the collagenase.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of collagenase activity will appear as clear bands against a blue background.
-
Quantify the band intensity to determine the level of inhibition.
Protocol: Aldose Reductase Inhibition Assay
This assay measures the activity of aldose reductase by monitoring the NADPH-dependent reduction of a substrate.
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
2'-Hydroxy-5'-methoxyacetophenone
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations (or buffer for control).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition based on the rate of NADPH oxidation in the presence and absence of the inhibitor.
Conclusion
2'-Hydroxy-5'-methoxyacetophenone is a versatile molecule with well-defined chemical properties and significant biological activities. Its potential as an anti-inflammatory agent and a multi-target enzyme inhibitor makes it a promising candidate for further investigation in drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
